molecular formula C17H10FN3O2S B2823499 N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955700-45-5

N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No.: B2823499
CAS No.: 955700-45-5
M. Wt: 339.34
InChI Key: CCIKMBPBZRGTPR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a synthetic hybrid heterocyclic compound designed for research applications, particularly in agricultural science. Its molecular architecture incorporates both a benzothiazole and an oxazole ring, a structural motif recognized in the development of novel succinate dehydrogenase inhibitors (SDHi) with fungicidal activity . Compounds based on this N-(arylthiazol-yl)oxazole-carboxamide scaffold have demonstrated significant in vitro activity against pathogenic fungi such as Magnaporthe grisea and Penicillium digitatum , with efficacy comparable to established fungicides like boscalid . The proposed mechanism of action, based on studies of closely related analogs, involves inhibiting fungal succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular energy production . Molecular docking analyses suggest that these analogs bind to the SDH enzyme, interfering with energy metabolism and subsequent fungal growth . Beyond its potential in agrochemical research, the benzothiazole pharmacophore is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities, which may inform additional research pathways for this compound . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-11-7-5-10(6-8-11)13-9-19-16(23-13)15(22)21-17-20-12-3-1-2-4-14(12)24-17/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKMBPBZRGTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the fluorophenyl group and the oxazole ring. The final step involves the formation of the carboxamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can alter the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Substituent Impact :

  • 4-Fluorophenyl : Enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions compared to methoxy or methyl groups .
  • Oxazole vs. Thiazole : Oxazole’s smaller size and higher electronegativity may alter π-stacking and hydrogen-bonding interactions compared to thiazole-containing analogues .

Key Observations :

  • Suzuki coupling () is efficient for introducing aryl groups but requires palladium catalysts.
  • HBTU-mediated amidation () is versatile for carboxamide formation but may require purification optimization.

Physicochemical Properties

Limited data for the target compound necessitate extrapolation from analogues:

Compound Melting Point (°C) Solubility (Inferred) Spectral Data (IR/NMR) Reference
Target Compound Not reported Moderate in DMF Expected C=O stretch ~1660–1680 cm⁻¹
(2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)penta-2,4-dienamide (5c) 157–158 Low in polar solvents C=O at 1663 cm⁻¹; NH ~3150–3319 cm⁻¹
Compound 31 () Not reported Moderate ESI-MS molecular ion confirmation

Insights :

  • The 4-fluorophenyl group likely reduces solubility in polar solvents compared to methoxy derivatives .
  • IR and NMR data for analogous compounds confirm carboxamide and aryl group integration .

Hypothesized Activity for Target Compound :

  • Potential kinase inhibition or antiproliferative effects due to benzo[d]thiazole and oxazole motifs .
  • Fluorescence properties possible if electron-withdrawing groups stabilize excited states .

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a benzothiazole core linked to an oxazole ring and a carboxamide functional group, with a 4-fluorophenyl substituent. This unique arrangement enhances its biological activity and therapeutic potential. The structural formula can be represented as follows:

N benzo d thiazol 2 yl 5 4 fluorophenyl oxazole 2 carboxamide\text{N benzo d thiazol 2 yl 5 4 fluorophenyl oxazole 2 carboxamide}

Synthesis

The synthesis of this compound typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the carboxamide group. The following steps outline the general synthetic pathway:

  • Reaction of 2-Aminobenzothiazole with Chloroacetyl Chloride : This step forms the intermediate compound.
  • Formation of the Carboxamide Group : The intermediate undergoes further reactions to yield the final product with good purity and yield.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzothiazole structures have shown effectiveness against various cancer cell lines, including:

CompoundCell LineIC50 (μM)
Compound AB16F1020.38 ± 1.99
Compound BCaco-231.9 ± 3.0
This compoundA549TBD

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

In vitro studies have demonstrated that compounds derived from similar scaffolds can exert neuroprotective effects. For example, certain derivatives have been shown to reduce neurotoxicity in PC12 cells induced by β-amyloid (Aβ) peptides, which are implicated in Alzheimer’s disease:

  • Reduction of Aβ-induced Toxicity : Compounds were tested at concentrations ranging from 1.25 to 5 μg/mL.
  • Mechanism of Action : The protective effects were linked to modulation of signaling pathways involving Akt and GSK-3β, reducing hyperphosphorylation of tau proteins and expression of pro-apoptotic factors like Bax.

Study on Neuroprotective Activity

A study investigating the neuroprotective effects of related compounds found that specific derivatives significantly increased cell viability in Aβ-induced toxicity models. The findings included:

  • Western Blot Analysis : Demonstrated reduced expression of NF-κB and increased phosphorylation of Akt.
  • In Vivo Studies : Indicated lower toxicity compared to established drugs like donepezil in zebrafish models.

Q & A

Q. Q1: What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves coupling a benzo[d]thiazole-2-amine precursor with a pre-functionalized oxazole-2-carboxylic acid derivative. For example, Suzuki-Miyaura cross-coupling may introduce the 4-fluorophenyl group to the oxazole ring . Intermediates are validated using NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm molecular weights and structural integrity. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer: Optimization involves screening catalysts (e.g., Pd(PPh3)4 for cross-coupling), solvents (DMF vs. THF), and temperature gradients. For instance, microwave-assisted synthesis at 120°C reduces reaction time and minimizes side products. Design of Experiments (DoE) frameworks, such as factorial designs, systematically evaluate variable interactions. Post-reaction, LC-MS monitors byproducts (e.g., dehalogenated intermediates), while column chromatography or recrystallization enhances purity .

Basic Structural Characterization

Q. Q3: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Core techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing oxazole C=O at ~160 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide N-H stretch at ~3300 cm⁻¹).
  • HRMS : Confirms molecular formula (e.g., [M+H]+ ion matching C17H11FN3O2S). X-ray crystallography (via SHELXL ) resolves absolute configuration if crystals are obtainable .

Advanced Crystallographic Analysis

Q. Q4: How can crystallographic data resolve ambiguities in molecular conformation, especially with twinned crystals?

Methodological Answer: SHELXD and SHELXE are used for experimental phasing in cases of twinning or weak diffraction. For high-resolution data, SHELXL refines anisotropic displacement parameters and models disorder. Hydrogen bonding networks (e.g., between carboxamide and thiazole groups) are analyzed using Olex2 or Mercury to correlate structure with stability .

Biological Activity Screening

Q. Q5: What in vitro assays are recommended for initial evaluation of antitumor activity?

Methodological Answer: Standard assays include:

  • MTT/PrestoBlue : Cell viability against cancer lines (e.g., HeLa, MCF-7).
  • Apoptosis Assays : Annexin V/PI staining via flow cytometry.
  • Target Engagement : Western blotting for caspase-3/9 activation. Dose-response curves (IC50) are generated using nonlinear regression in GraphPad Prism .

Advanced Mechanistic Studies

Q. Q6: How can researchers identify the molecular targets of this compound in cancer cells?

Methodological Answer: Techniques include:

  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads to isolate bound proteins, identified via LC-MS/MS .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina ) predicts binding to targets like KPNB1 or tubulin.
  • CRISPR-Cas9 Knockouts : Validating target necessity by assessing activity in gene-edited cells .

Data Contradiction Analysis

Q. Q7: How should discrepancies in reported bioactivity data across studies be addressed?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

  • Standardized Protocols : Follow CLSI guidelines for cell culture.
  • Purity Verification : Re-analyze compounds via HPLC-ELSD to exclude degradation products.
  • Meta-Analysis : Use RevMan to pool data across studies, adjusting for covariates .

Chemical Reactivity and Stability

Q. Q8: What are the common degradation pathways under ambient conditions, and how can stability be improved?

Methodological Answer: The compound may hydrolyze at the carboxamide bond in humid environments. Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC-UV . Lyophilization or formulation in PEG-400 enhances stability. DFT Calculations (e.g., Gaussian ) predict reactive sites for structural modification .

Safety and Handling

Q. Q9: What safety protocols are critical when handling fluorinated aromatic intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile fluorides (e.g., 4-fluorophenylboronic acid).
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Comparative SAR Studies

Q. Q10: How does the 4-fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets. SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or phenyl derivatives) and compare logP (via Shake Flask ) and IC50 values. CoMFA/CoMSIA models quantify substituent effects on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.